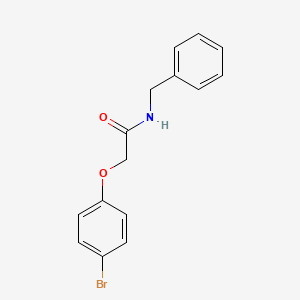![molecular formula C10H11N3O3S3 B5536719 4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)
4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide often involves reactions of N-sulfonylamines with various reactants. For instance, Tornus et al. (1996) described novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines leading to the formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, showcasing the complexity and versatility in synthesizing sulfonamide derivatives (Tornus, Schaumann, & Adiwidjaja, 1996).
Molecular Structure Analysis
The study of molecular structures, especially those involving tautomeric behaviors and stereoisomerism, is crucial for understanding the chemical behavior of sulfonamide derivatives. Pyrih et al. (2023) investigated proton tautomerism and stereoisomerism in compounds related to the subject molecule, providing insights into the structural preferences and stability of these molecules under different conditions (Pyrih et al., 2023).
Chemical Reactions and Properties
The chemical reactivity and interaction of sulfonamide derivatives with various biological and chemical agents offer insights into their potential applications. For example, Temperini et al. (2008) explored the interaction of a similar sulfonamide compound with mammalian carbonic anhydrase isoforms, revealing the compound's inhibitory activity and potential for selective inhibition (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).
Physical Properties Analysis
The study of physical properties, such as solubility, fluorescence, and thermal stability, is essential for the application of these compounds in various fields. For instance, Toyo’oka et al. (1989) synthesized a fluorogenic reagent for thiols, providing valuable information on the compound's fluorescence properties and its application in biological studies (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different functional groups and stability under various conditions, is crucial for the application of sulfonamide derivatives. Ghorab et al. (2017) presented the synthesis and antimicrobial activity of novel sulfonamide derivatives, highlighting their potential as antibacterial agents and the importance of their chemical properties in medicinal chemistry (Ghorab, Soliman, Alsaid, & Askar, 2017).
Wissenschaftliche Forschungsanwendungen
Tautomeric Behavior and Molecular Conformation
Sulfonamide derivatives, such as those related to the compound , have been extensively studied for their tautomeric behavior, which is crucial for their pharmaceutical and biological activities. Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods have helped identify different tautomeric forms of sulfonamide derivatives, providing insights into their molecular conformation and stability (Erturk, Gumus, Dikmen, & Alver, 2016).
Analytical and Detection Techniques
Compounds such as dansyl-chloride, closely related to sulfonamide derivatives, have been utilized as reagents in various fields of biological research. Their application in detecting amino acids and serotonin in nervous tissue demonstrates the versatility of sulfonamide-related compounds in analytical chemistry (Leonard & Osborne, 1975).
Material Science Applications
Sulfonamide derivatives have also found applications in materials science, particularly in the development of solar cells. Their role in morphology control in polycarbazole-based bulk heterojunction solar cells has been highlighted, showing how incremental increases in solvents like dimethyl sulfoxide can improve photovoltaic performance (Chu et al., 2011).
Herbicidal Activities
The structural modification of sulfonamide derivatives has been explored for enhancing herbicidal activities. Research into biophore models of sulfonamide compounds led to the synthesis of new derivatives with significant herbicidal potential, demonstrating the chemical versatility and applicability of sulfonamide derivatives in agriculture (Ren et al., 2000).
Antiviral and Antimicrobial Research
Sulfonamide derivatives have been synthesized and tested for antiviral and antimicrobial activities, showing significant potential against various pathogens. This underscores their importance in the development of new therapeutic agents (Srivastava et al., 1977).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S3/c1-13(2)19(15,16)7-5-8(18-6-7)9(14)12-10-11-3-4-17-10/h3-6H,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJKQNNIYVREGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)

![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)

![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)
![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)


![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)

![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)
![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)
